Chiral Identity Confirmation: D-Enantiomer Purity Specification ≥98% by HPLC
As an isotopically labeled D-lactic acid standard, (2R)-2-hydroxy(113C)propanoic acid is specified and verified to possess a chiral purity of ≥98% for the D-enantiomer (R-configuration) as determined by chiral HPLC analysis . This specification ensures that the isotopic label resides exclusively on the biologically and analytically relevant D-isomer, preventing contamination with L-lactate-13C that would confound stereospecific flux measurements or quantification assays. In contrast, unlabeled D-lactic acid procured from bulk fermentation sources may exhibit variable enantiomeric excess, typically ranging from 95% to 99.5% depending on the bacterial strain and purification rigor [1].
| Evidence Dimension | Chiral purity specification |
|---|---|
| Target Compound Data | ≥98% (Chiral Purity, HPLC) for (R)-enantiomer |
| Comparator Or Baseline | Unlabeled D-lactic acid: 95% to 99.5% enantiomeric excess (typical fermentation-derived range) |
| Quantified Difference | Target compound provides certified minimum chiral purity with documented analytical verification; unlabeled comparator may lack lot-specific chiral purity certification |
| Conditions | Chiral HPLC using amylose tris(3,5-dimethylphenylcarbamate) coated silica column (Chiralpak AD-RH) or equivalent chiral stationary phase |
Why This Matters
Certified chiral purity ≥98% ensures that quantitative MS signals attributed to D-lactate-13C are not confounded by L-lactate-13C contamination, which would otherwise introduce up to 2% systematic error in enantiomer-specific assays.
- [1] Fukushima T, Adachi S, Ichihara H, Watanabe Y, Hasegawa H, Imai K. Fluorimetric determination of D-lactate in urine of normal and diabetic rats by column-switching high-performance liquid chromatography. Anal Chim Acta. 2005; 540(2): 311-316. View Source
